Ammoniumchlorid

Übersicht

Beschreibung

Ammoniumchlorid ist eine anorganische Verbindung mit der chemischen Formel NH₄Cl. Es ist ein weißes kristallines Salz, das sich sehr gut in Wasser löst und eine schwach saure Lösung bildet.

Wirkmechanismus

Target of Action

Ammonium chloride (NH4Cl) primarily targets the body’s acid-base balance system . The ammonium ion (NH4+) plays a crucial role in maintaining this balance, especially as a compensatory mechanism in metabolic acidosis .

Mode of Action

Ammonium chloride increases acidity by increasing the amount of hydrogen ion concentrations . It can also act as an expectorant due to its irritative action on the bronchial mucosa, which causes the production of respiratory tract fluid and facilitates effective cough .

Biochemical Pathways

Ammonium chloride is involved in the global biogeochemical nitrogen cycle . The oxidation of ammonia (NH3) to nitrite (NO2−) is the first and rate-limiting step in nitrification, a process carried out by distinct groups of microorganisms . This process is essential for nutrient turnover in most terrestrial, aquatic, and engineered ecosystems .

Pharmacokinetics

Ammonium chloride is rapidly absorbed from the gastrointestinal tract after oral administration . It is metabolized in the liver to form urea and hydrochloric acid . The excretion of ammonium chloride occurs via urine . The therapeutic effects of ammonium chloride depend upon the ability of the kidney to utilize ammonia in the excretion of an excess of fixed anions and the conversion of ammonia to urea by the liver .

Result of Action

The administration of ammonium chloride can lead to metabolic acidosis . It can inhibit the Kreb’s pathway in the brain and deplete ATP in astrocytes . It also inhibits acidification in the endosome-lysosome system . At the cellular level, it can cause intracellular Ca2±increase and a reduction of vesicle release .

Action Environment

Ammonium chloride is highly soluble in water, forming mildly acidic solutions . It reacts as an acid to neutralize bases . Environmental factors such as pH and temperature can influence the action, efficacy, and stability of ammonium chloride .

Wissenschaftliche Forschungsanwendungen

Ammoniumchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

-

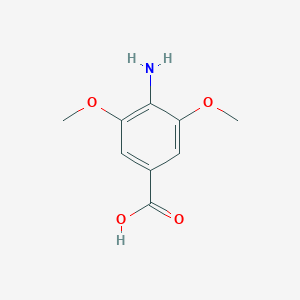

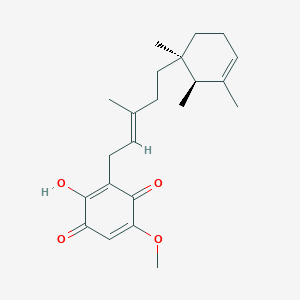

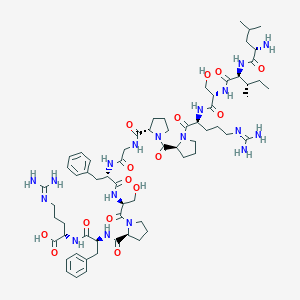

Chemie: : Es wird als Reagenz in Laborexperimenten verwendet, um bestimmte chemische Reaktionen zu erzeugen und die Eigenschaften verschiedener Verbindungen zu bestimmen {_svg_2}.

-

Biologie: : this compound wird in der biologischen Forschung als Puffer und als Ammoniakquelle für chemische Reaktionen verwendet. Es wird auch in ACK-Lysepufferlösungen (this compound-Kalium) verwendet .

-

Medizin: : In der Medizin wird this compound als Expektorans in Hustensäften verwendet, da es die Bronchialschleimhaut reizt, was die Produktion von Atemwegsflüssigkeit fördert .

-

Industrie: : Es wird in großem Umfang in Galvanisier-, Verzinnungs- und Lötflussmitteln eingesetzt, um Oxidschichten von Metallen zu entfernen und die Haftung von Lot zu verbessern . Zusätzlich wird es in Düngemitteln als Stickstoffquelle und in Trockenbatterien als Elektrolyt verwendet .

Wirkmechanismus

This compound erhöht die Säure durch Erhöhung der Konzentration von Wasserstoffionen. Im Körper spielt das Ammoniumion (NH₄⁺) eine entscheidende Rolle bei der Aufrechterhaltung des Säure-Basen-Gleichgewichts. Die Niere verwendet Ammonium anstelle von Natrium, um sich mit festen Anionen zu verbinden, wodurch das Säure-Basen-Gleichgewicht aufrechterhalten wird, insbesondere als kompensatorischer Mechanismus bei metabolischer Azidose. In der Leber wird this compound in Harnstoff umgewandelt, wobei Wasserstoff- und Chloridionen in die extrazelluläre Flüssigkeit freigesetzt werden .

Biochemische Analyse

Biochemical Properties

Ammonium chloride plays a role in biochemical reactions, particularly in maintaining acid-base balance . It increases acidity by increasing the amount of hydrogen ion concentrations . In the body, the ammonium ion (NH4+) is converted to urea in the liver, liberating hydrogen (H+) and chloride (Cl–) ions into the extracellular fluid .

Cellular Effects

Ammonium chloride can have various effects on cells. It has been shown to inhibit autophagy in hepatocellular carcinoma cells . In addition, it can cause metabolic acidosis and increase renal excretion of calcium and magnesium .

Molecular Mechanism

The mechanism of action of ammonium chloride involves its conversion to ammonia and hydrogen chloride in the body . This reaction can influence various biochemical processes. For example, it can affect enzyme activity and gene expression by altering the pH of the cellular environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium chloride can change over time. For instance, a study on the diffusion of ammonium chloride through an anion-exchange membrane showed that the concentration of ammonium decreased over time, following a consistent decreasing trend .

Dosage Effects in Animal Models

In animal models, the effects of ammonium chloride can vary with different dosages. High doses can produce symptoms such as dyspnea, muscle fasciculation, convulsions, and acute pulmonary oedema . In farm animals, doses of 300 to 500 mg/kg body weight orally can usually cause clinical signs of toxicosis .

Metabolic Pathways

Ammonium chloride is involved in the urea cycle, a crucial metabolic pathway in the body . The ammonium ion is converted to urea in the liver, which is then excreted by the kidneys .

Transport and Distribution

Ammonium chloride can be transported and distributed within cells and tissues. A study on Arabidopsis thaliana showed that high-affinity transport proteins mediate the essential transport of ammonium across membranes .

Vorbereitungsmethoden

Ammoniumchlorid kann durch verschiedene Verfahren hergestellt werden:

-

Direkte Reaktion: : this compound wird durch die direkte Reaktion von Ammoniak (NH₃) mit Chlorwasserstoff (HCl) hergestellt: [ \text{NH}3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]

-

Solvay-Verfahren: : Es entsteht auch als Nebenprodukt bei der Solvay-Methode zur Herstellung von Natriumcarbonat. Bei diesem Verfahren werden Kohlendioxid und Ammoniak in eine kalte gesättigte Natriumchloridlösung geleitet: [ \text{CO}_2 + 2 \text{NH}_3 + 2 \text{NaCl} + \text{H}_2\text{O} \rightarrow 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 ]

-

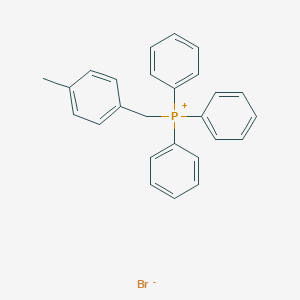

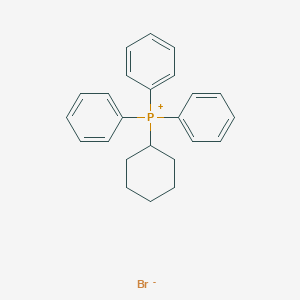

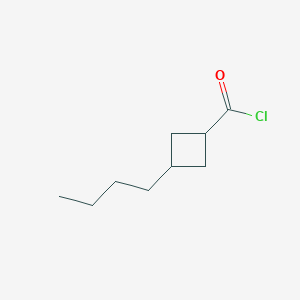

Industrielle Produktion: : Industriell wird this compound durch die Reaktion von Ammoniakgas mit Chlorwasserstoffgas oder durch die Kombination von Ammoniumsulfat und Natriumchlorid in einer Reaktion hergestellt, die this compound und Natriumsulfat erzeugt {_svg_1}.

Analyse Chemischer Reaktionen

Ammoniumchlorid unterliegt verschiedenen Arten von chemischen Reaktionen:

-

Zersetzung: : Beim Erhitzen zersetzt sich this compound in Ammoniak und Chlorwasserstoff: [ \text{NH}4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]

-

Reaktion mit Basen: : Es reagiert mit starken Basen wie Natriumhydroxid unter Freisetzung von Ammoniakgas: [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

-

Reaktion mit Carbonaten: : this compound reagiert bei erhöhten Temperaturen mit Alkalimetallcarbonaten unter Bildung von Ammoniak und Alkalimetallchlorid: [ 2 \text{NH}_4\text{Cl} + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} + 2 \text{NH}_3 ]

Vergleich Mit ähnlichen Verbindungen

Ammoniumchlorid kann mit anderen Ammoniumsalzen wie Ammoniumfluorid, Ammoniumbromid und Ammoniumiodid verglichen werden. Diese Verbindungen haben ähnliche Eigenschaften, unterscheiden sich aber in ihren spezifischen Anwendungen und Reaktivitäten:

Ammoniumfluorid (NH₄F): Wird zum Ätzen von Glas und als Konservierungsmittel in Holz verwendet.

Ammoniumbromid (NH₄Br): Wird in der Fotografie und als Flammschutzmittel verwendet.

Ammoniumiodid (NH₄I): Wird in fotografischen Chemikalien und als Expektorans verwendet.

This compound ist einzigartig in seiner breiten Verwendung in Düngemitteln, Trockenbatterien und Flussmitteln für die Metallbearbeitung, was es zu einer vielseitigen und weit verbreiteten Verbindung macht .

Eigenschaften

CAS-Nummer |

12125-02-9 |

|---|---|

Molekularformel |

ClH4N |

Molekulargewicht |

53.49 g/mol |

IUPAC-Name |

azanium;chloride |

InChI |

InChI=1S/ClH.H3N/h1H;1H3 |

InChI-Schlüssel |

NLXLAEXVIDQMFP-UHFFFAOYSA-N |

Verunreinigungen |

Principal impurity is NaCl. |

SMILES |

[NH4+].[Cl-] |

Kanonische SMILES |

[NH4+].[Cl-] |

Siedepunkt |

Sublimes (NIOSH, 2024) Sublimes 338 °C (sublimes) 520 °C sublimes |

Color/Form |

Colorless crystals or crystalline masses, or white, granular powder Colorless cubic crystals A white, fine or coarse, crystalline powder Finely divided, ... white particulate dispersed in air. /Ammonium chloride fume/ |

Dichte |

1.53 at 68 °F (USCG, 1999) - Denser than water; will sink 1.519 g/cu cm 1.5 g/cm³ 1.53 |

melting_point |

662 °F (Sublimes) (NIOSH, 2024) 520.1 (triple point; decomposes) 662 °F (sublimes) 662 °F (Sublimes) |

Key on ui other cas no. |

12125-02-9 54450-56-5 |

Physikalische Beschreibung |

Ammonium chloride is a white crystalline solid. It is soluble in water(37%). The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to make other ammonium compounds, as a soldering flux, as a fertilizer, and for many other uses. Dry Powder; NKRA; Pellets or Large Crystals; Liquid; Pellets or Large Crystals, Liquid; Other Solid Finely divided, odorless, white particulate dispersed in air; [NIOSH] ODOURLESS COLOURLESS-TO-WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS. Finely divided, odorless, white particulate dispersed in air. |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

54450-56-5 ((ammonium)HCl2)) 12125-02-9 (Parent) |

Haltbarkeit |

Stable under recommended storage conditions. Concentrated solution of ammonium chloride may crystallize when exposed to low temperatures. May volatize and condense on cool surfaces. |

Löslichkeit |

37 % (NIOSH, 2024) Strongly endothermic; sublimes without melting; somewhat hygroscopic; tendency to cake; hydrochloric acid and sodium chloride decrease solubility in water In water, 39.5 g/100 g water at 25 °C Almost insoluble in acetone, ether, ethyl acetate; soluble in alcohol 28.3% (wt/wt) in water at 25 °C Soluble in liquid ammonia For more Solubility (Complete) data for AMMONIUM CHLORIDE (10 total), please visit the HSDB record page. Solubility in water, g/100ml at 25 °C: 28.3 37% |

Synonyme |

Ammonium Chloride; Amchlor; Ammoneric; Amoklor; Catalyst RD; Darammon; Darvan 20; Sal Ammoniac; Salammoniacus; Salmiac; Salmiacum |

Dampfdruck |

1 mmHg at 321 °F (NIOSH, 2024) 1 Pa at 91 °C (solid); 10 Pa at 121 °C (solid); 100 Pa at 159 °C (solid); 1kPa at 204.7 °C (solid); 10 kPa at 263.1 °C (solid); 100 kPa at 339.5 °C (solid) Vapor pressure, kPa at 160 °C: 0.13 1 mmHg at 321 °F (321 °F): 1 mmHg |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: How does ammonium chloride impact bone health?

A1: Ammonium chloride ingestion can lead to decreased bone density, fat-free weight, total ash weight, and calcium content in the bone, inducing osteoporosis-like changes. [, ] This effect is likely related to chronic metabolic acidosis caused by ammonium chloride, which promotes the mobilization of alkali from the bone. []

Q2: Can ammonium chloride affect liver health?

A2: Research suggests that high levels of ammonium sulfate, a related compound, can increase the incidence of condemned livers due to liver abscesses in cattle. While ammonium chloride did not show the same effect in this study, further research is needed to fully understand its impact on liver health. []

Q3: What is the role of ammonium chloride in regulating intracellular pH and hormone release?

A3: Ammonium chloride can increase intracellular pH (pHi) by 0.1 units. [] This increase in pHi has been shown to enhance both basal and growth hormone-releasing factor (GRF)-stimulated cyclic AMP (cAMP) and growth hormone (GH) release from rat anterior pituitary cells. [] This suggests a potential role for ammonium chloride in regulating hormone secretion.

Q4: How does ammonium chloride interact with human gastric cells?

A4: Ammonium chloride, similar to ammonia, can inhibit the proliferation of human gastric cancer cells (HGC-27) in a dose-dependent manner. [] This growth inhibition is associated with S-phase accumulation in the cell cycle, suggesting that ammonium chloride interferes with DNA synthesis. []

Q5: Can ammonium chloride impact urea and glucose production in the liver?

A5: Infusion of ammonium chloride into sheep increased hepatic ammonia fixation and urea formation. [] Additionally, ammonium chloride was found to stimulate hepatic glucose release, likely through glycogenolysis, as indicated by hypoinsulinemia and potential adrenaline secretion. []

Q6: How effective is ammonium chloride in removing ammonia from wastewater?

A7: Electrolytic treatment of ammonium chloride-rich wastewater from rare earth carbonate precipitation effectively reduced ammonium chloride concentration by over 90%, highlighting its potential for wastewater treatment. [] This process also enables the recovery of valuable materials like ammonia water and ammonium bicarbonate. []

Q7: How does ammonium chloride contribute to the corrosion of galvanized steel in animal buildings?

A8: High humidity and ammonia emissions in animal buildings can lead to the formation of ammonium chloride. [] Research shows that atmospheres containing ammonium chloride, especially at high humidity levels, can accelerate the atmospheric corrosion of hot-dip-galvanized steel and zinc alloy-coated steel. []

Q8: Can ammonium chloride be used in the extraction of copper from ore?

A9: Ammonium chloride solution has shown potential as an effective leaching agent for copper extraction from copper oxide ore. [] The leaching rate of copper increases with higher solution temperature, ammonium chloride concentration, stirring speed, and smaller average particle size of the ore. []

Q9: What is the role of ammonium chloride in the preparation of biodegradable cationic surfactants?

A10: Glycidyltriethylammonium chloride, a key intermediate in synthesizing biodegradable cationic surfactants, can be produced using ammonium chloride. [] The reaction involves epichlorohydrin and trimethylamine, with optimal conditions achieved at 25°C for 3 hours in acetone as a solvent. []

Q10: How does ammonium chloride influence the properties of nickel-based electroplated diamond bits?

A11: Adding ammonium chloride to a nickel plating bath increases cathodic polarization, refining the nickel crystal structure and improving the performance of nickel-based electroplated diamond bits used in drilling applications. []

Q11: Can ammonium chloride be used to prepare monosilane?

A12: A method utilizing magnesium silicide and ammonium chloride as raw materials in an anhydrous ammonia solvent has been developed for producing monosilane, a crucial material in manufacturing high-purity silicon products. []

Q12: How do cationic surfactants with ammonium chloride headgroups affect the wettability of polytetrafluoroethylene (PTFE)?

A13: Cationic surfactants with ammonium chloride headgroups can significantly alter the wettability of PTFE. [] The contact angle of aqueous surfactant solutions on PTFE decreases with increasing surfactant concentration, with branched-chain surfactants demonstrating lower contact angles and greater adhensional tension at the PTFE-water interface. []

Q13: Can ammonium chloride be used to modify the properties of silicone pressure-sensitive adhesives?

A15: Organically modified montmorillonites (OMMT) prepared using ammonium chloride salts, such as dimethyloctadecyl[3-trimethoxysilyl)propyl]ammonium chloride, are used as fillers in silicone pressure-sensitive adhesives (Si-PSA). [] These OMMT fillers enhance the thermal resistance of Si-PSA while maintaining good adhesion, cohesion, and tack. []

Q14: Is ammonium chloride used in the recovery of metallic zinc from industrial waste?

A16: Ammonium chloride acts as an effective flux in the pyrometallurgical recovery of metallic zinc from galvanizing dust, a significant waste product. [] The recovery efficiency depends on factors like temperature, treatment time, and flux concentration, with optimal zinc recovery reaching 85%. []

Q15: How does ammonium chloride affect the stability and properties of polymers?

A17: Ammonium chloride influences the properties of polymers like poly(acrylamide-co-diallyl dimethyl ammonium chloride) hydrogels. The presence of ammonium chloride during synthesis can affect the gel's equilibrium swelling ratios, glass-transition temperatures, mechanical properties, and response to electric fields. []

Q16: What are the environmental concerns associated with ammonium chloride wastewater?

A18: Ammonium chloride wastewater, often generated from industrial processes, poses significant environmental risks due to its high chemical oxygen demand (COD) and ammonia content. [] These pollutants can contaminate water bodies, leading to eutrophication and harm to aquatic life.

Q17: What are the challenges in treating ammonium chloride wastewater?

A19: Effectively removing ammonia and reducing COD in ammonium chloride wastewater requires advanced treatment technologies, as conventional methods are often insufficient. [] Research focuses on developing innovative and sustainable treatment options for this type of industrial wastewater.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.